N-[2-(4-methoxyphenyl)ethyl]-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
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Description
N-[2-(4-methoxyphenyl)ethyl]-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24F3N5O2 and its molecular weight is 423.44. The purity is usually 95%.
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Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound characterized by a complex molecular structure that includes piperazine and pyrimidine moieties. Its molecular formula is C20H24F3N5O2, and it has garnered interest in pharmacological research due to its potential biological activities.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds containing piperazine rings have been studied for their potential as antidepressants. For instance, related piperazine derivatives have shown efficacy in modulating serotonin receptors, which are crucial in mood regulation .
- Antimicrobial Properties : Pyrimidine derivatives are known for their antimicrobial activities against various pathogens. Recent studies suggest that derivatives of this compound may possess similar properties, potentially inhibiting bacterial growth .
- Antidiabetic Effects : Piperazine-based compounds have been investigated for their antidiabetic activity, showing promise as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion .
1. Serotonin Receptor Modulation
A study examining the effects of piperazine derivatives on serotonin receptors revealed that compounds similar to this compound can significantly affect neuronal firing rates. Specifically, the compound WAY 100635 demonstrated an increase in firing rates of serotonergic neurons in the dorsal raphe nucleus when administered at nanomolar concentrations . This suggests potential applications in treating mood disorders.
2. Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has been well-documented. For example, a recent literature review highlighted the broad-spectrum activity of pyrimidine compounds against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests significant antibacterial potential .
3. Antidiabetic Mechanisms
Piperazine derivatives have shown to inhibit alpha-amylase and alpha-glucosidase activities effectively. A study reported IC50 values for related compounds significantly lower than standard antidiabetic drugs like acarbose, indicating their potential as effective antidiabetic agents .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, a piperazine derivative similar to this compound was administered to assess its antidepressant-like effects. The results indicated a notable reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain .
Case Study 2: Antimicrobial Testing
A series of tests were conducted using pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating their potential as effective antibacterial agents .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c1-14-25-17(20(21,22)23)13-18(26-14)27-9-11-28(12-10-27)19(29)24-8-7-15-3-5-16(30-2)6-4-15/h3-6,13H,7-12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGASHKZMFKVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.